In-Depth Technical Guide: 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid (CAS: 1621013-99-7)
In-Depth Technical Guide: 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid (CAS: 1621013-99-7)
Executive Summary & Chemical Identity
The compound 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid (CAS Number: 1621013-99-7) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a rigid isoxazole core substituted with a lipophilic 4-fluorobenzyl moiety and a reactive carboxylic acid handle, this compound serves as a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and novel antimicrobial agents[2].
This whitepaper provides an authoritative, deep-dive analysis of its structural pharmacology, step-by-step synthetic methodologies, and downstream applications in drug discovery.
Structural Pharmacology & Mechanistic Rationale
The architectural design of 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is not coincidental; every functional group serves a distinct pharmacological and synthetic purpose:
-
The Isoxazole Core (Bioisosterism): The 1,2-oxazole (isoxazole) ring is a well-established bioisostere for esters, amides, and carboxylic acids[2]. It provides critical hydrogen-bond acceptor sites (via the N and O atoms) while enforcing a rigid, planar geometry that allows the molecule to slot precisely into narrow enzymatic binding pockets.
-
The 3-Carboxylic Acid Handle: Positioned at C3, the carboxylic acid acts as the primary synthetic vector. In drug development, converting this moiety into a carboxamide is a standard strategy to enhance target affinity and modulate pharmacokinetic (PK) properties.
-
The 4-Fluorobenzyl Substitution: The introduction of a fluorine atom at the para position of the benzyl ring is a classical medicinal chemistry optimization.
-
Metabolic Stability: It effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability, thereby extending the compound's in vivo half-life.
-
Binding Affinity: The highly electronegative fluorine atom can participate in multipolar interactions with protein backbone amides, enhancing overall target residence time.
-
Synthetic Methodology & Workflow
The most robust and regioselective route to synthesize 5-(4-fluorobenzyl)isoxazole-3-carboxylic acid involves a 1,3-dipolar cycloaddition followed by a mild ester hydrolysis[3]. The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol A: Regioselective 1,3-Dipolar Cycloaddition
Objective: Synthesize the intermediate Ethyl 5-(4-fluorobenzyl)isoxazole-3-carboxylate.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(4-fluorophenyl)propyne (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in anhydrous dichloromethane (DCM).
-
In Situ Nitrile Oxide Generation: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.5 eq) dropwise over 15 minutes.
-
Causality: The base facilitates the dehydrohalogenation of the chloro-oxime, generating a highly reactive nitrile oxide intermediate in situ. Maintaining the temperature at 0 °C is critical to prevent the unwanted dimerization of the nitrile oxide into inactive furoxans.
-
-
Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Causality: The 1,3-dipolar cycloaddition proceeds with high regioselectivity. The steric bulk and electronic properties of the terminal alkyne direct the 4-fluorobenzyl group exclusively to the 5-position of the newly formed isoxazole ring.
-
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the alkyne spot and the emergence of a new, UV-active spot indicates complete conversion.
Protocol B: Mild Base Hydrolysis
Objective: Cleave the ethyl ester to yield the final free acid (CAS: 1621013-99-7)[3].
-
Solvent System Preparation: Dissolve the purified ester intermediate in a mixed solvent system of THF:MeOH:H₂O (4:1:1 ratio).
-
Causality: This specific biphasic-compatible mixture ensures the solubility of both the lipophilic ester (via THF) and the inorganic base (via H₂O), while Methanol acts as a phase-transfer facilitator to ensure a homogenous reaction environment.
-
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 2–4 hours.
-
Causality: LiOH provides mild basic conditions that cleanly hydrolyze the ester. Using harsher bases (like NaOH at reflux) risks cleaving the sensitive N–O bond of the isoxazole ring, leading to ring-opening degradation products.
-
-
Isolation & Validation: Concentrate the mixture in vacuo to remove organic solvents. Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. The target compound will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum. Confirm the structure via LC-MS (Expected [M+H]⁺: 222.1) and ¹H-NMR (diagnostic isoxazole C4-proton singlet at ~6.5 ppm).
Caption: Regioselective synthesis of 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid via cycloaddition.
Biological Activity & Application in Drug Discovery
Once synthesized, 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is typically coupled with various amines to generate active carboxamides. These derivatives have demonstrated profound efficacy across multiple therapeutic areas:
-
Targeted Kinase Inhibition: Isoxazole-3-carboxamide derivatives are potent inhibitors of kinases involved in tumor metabolism and inflammation. For instance, related derivatives have been patented as inhibitors of Pyruvate Kinase M2 (PKM2) and various pyrimidinone-based kinase targets, effectively starving cancer cells of the macromolecules required for rapid proliferation[3].
-
Antimycobacterial Agents: The rising threat of drug-resistant Mycobacterium tuberculosis (Mtb) has necessitated new chemical spaces. Derivatives of 3-isoxazolecarboxylic acids have shown submicromolar in vitro activity against replicating Mtb (R-TB) and low micromolar activity against nonreplicating Mtb (NRP-TB), presenting an attractive lead chemotype for shortening TB treatment regimens without inducing cytotoxicity in mammalian Vero cells[4].
Caption: Pharmacological pathway of isoxazole-3-carboxamides in kinase inhibition and disease modulation.
Analytical Characterization & Quantitative Data
To ensure the scientific integrity of the synthesized batch, the compound must conform to strict physicochemical parameters. The quantitative data for 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is summarized below[1]:
| Property | Value / Specification |
| Chemical Name | 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid |
| CAS Number | 1621013-99-7 |
| Molecular Formula | C₁₁H₈FNO₃ |
| Molecular Weight | 221.18 g/mol |
| Physical State | Solid (White to off-white powder) |
| Typical Purity | ≥ 95% (Validated via HPLC and ¹H-NMR) |
| Solubility Profile | Soluble in DMSO, Methanol, and THF |
| Storage Conditions | 2–8 °C, stored in a dry and dark environment |
References
- BLD Pharm. "1621013-99-7 | 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid". BLD Pharm Catalog.
- PubMed / NIH. "Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis". National Library of Medicine.
- Google Patents. "US20240002388A1 - Pyrimidinone compounds and uses thereof". United States Patent and Trademark Office.
- IJCRT. "Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives". International Journal of Creative Research Thoughts.
Sources
- 1. 1621013-99-7|5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. ijcrt.org [ijcrt.org]
- 3. US20240002388A1 - Pyrimidinone compounds and uses thereof - Google Patents [patents.google.com]
- 4. Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
